8-Aminocubane-1-carboxylic acid
Overview
Description
8-Aminocubane-1-carboxylic acid is a unique compound belonging to the cubane family, characterized by its cubane core structure. This compound features an amino group at the 8th position and a carboxylic acid group at the 1st position. The cubane structure is notable for its high strain energy and rigidity, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminocubane-1-carboxylic acid typically involves multiple steps, starting from simpler cubane derivativesFor instance, the preparation might involve the use of protective groups, esterification, and subsequent hydrolysis to achieve the desired functional groups .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
8-Aminocubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: Both the amino and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) for reducing the carboxylic acid group.
Substitution: Thionyl chloride (SOCl₂) for converting the carboxylic acid group to acid chlorides.
Major Products
The major products formed from these reactions include various cubane derivatives with modified functional groups, which can be further utilized in different chemical applications.
Scientific Research Applications
8-Aminocubane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Aminocubane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act at an early stage of viral lifecycle, reducing the production of viral proteins and infectious virions . Additionally, it may interact with cellular receptors and enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A non-protein amino acid acting as a precursor to ethylene in plants.
8-Aminoquinoline: Known for its broad-ranging biological activities and applications in medicinal chemistry.
Homocubyl amines: Similar structural properties and potential therapeutic applications.
Uniqueness
8-Aminocubane-1-carboxylic acid stands out due to its cubane core structure, which imparts high strain energy and rigidity. This unique structure makes it a valuable compound for studying the effects of molecular strain on chemical reactivity and biological activity.
Properties
IUPAC Name |
4-aminocubane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGXOQKYGPHXMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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